Lead ionophore III
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lead ionophore III involves the reaction of dodecylamine with 3,6-dioxaoctanedithioamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure the completion of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Lead ionophore III undergoes various chemical reactions, including complexation with lead ions, oxidation, and substitution reactions. The complexation reaction is the most significant, where the ionophore binds selectively to lead ions, forming a stable complex .
Common Reagents and Conditions:
Complexation: The ionophore reacts with lead nitrate or lead acetate in an aqueous or organic solvent to form the lead-ionophore complex.
Oxidation: The ionophore can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: The ionophore can undergo substitution reactions with various nucleophiles, such as thiols or amines, to form substituted derivatives.
Major Products:
Lead-ionophore complex: The primary product formed during the complexation reaction.
Oxidized derivatives: Products formed during the oxidation reactions.
Substituted ionophores: Products formed during substitution reactions.
Scientific Research Applications
Lead ionophore III has a wide range of applications in scientific research, including:
Mechanism of Action
Lead ionophore III functions by selectively binding to lead ions through its dioxaoctanedithioamide moiety. The ionophore has a hydrophilic center that interacts with the lead ions and a hydrophobic portion that allows it to integrate into lipid membranes or polymeric membranes. This selective binding facilitates the transport of lead ions across the membrane, enabling their detection in various analytical applications .
Comparison with Similar Compounds
N,N’-Dimethylcyanodiaza-18-crown-6: Another ionophore used for lead ion detection with high selectivity and sensitivity.
Calixarenes: Macrocyclic compounds that act as ionophores for various metal ions, including lead.
Crown Ethers: A class of ionophores that form stable complexes with metal ions, including lead.
Uniqueness of Lead Ionophore III: this compound is unique due to its high selectivity for lead ions over other metal ions, such as silver and mercury. This selectivity is achieved through the incorporation of nitrogen and sulfur atoms in its structure, which enhances its binding affinity for lead ions. Additionally, this compound exhibits excellent response characteristics in ion-selective electrodes, making it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUONOYYCMQYKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393190 | |
Record name | Lead ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141754-61-2 | |
Record name | Lead ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead ionophore III | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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